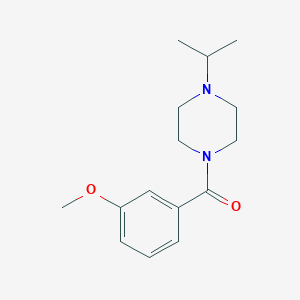
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine, also known as DAPP, is a synthetic compound that has been widely studied for its potential therapeutic applications. DAPP is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of dopamine and acetylcholine, two neurotransmitters that are involved in the regulation of movement and cognitive function.
Biochemical and Physiological Effects:
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to cross the blood-brain barrier. These effects make 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine a promising candidate for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine in lab experiments is its high degree of purity, which allows for accurate measurements and consistent results. However, one limitation of using 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of novel formulations of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine that can improve its solubility and bioavailability. Another potential direction is the investigation of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to determine the safety and efficacy of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine in human clinical trials.
合成法
The synthesis of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of diphenylacetyl chloride with 4-(4-pyridinylmethyl)piperazine in the presence of a base. This reaction results in the formation of 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine as a white crystalline solid with a high degree of purity.
科学的研究の応用
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. In preclinical studies, 1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine has been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
特性
製品名 |
1-(Diphenylacetyl)-4-(4-pyridinylmethyl)piperazine |
|---|---|
分子式 |
C24H25N3O |
分子量 |
371.5 g/mol |
IUPAC名 |
2,2-diphenyl-1-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H25N3O/c28-24(23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)27-17-15-26(16-18-27)19-20-11-13-25-14-12-20/h1-14,23H,15-19H2 |
InChIキー |
DGDLNQHLHXFOTN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1CC2=CC=NC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(4-Ethylbenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249028.png)
![2-{[4-(1-Azepanyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B249029.png)
![1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249032.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249033.png)
![1-[1-(2-Methoxybenzyl)piperidin-4-yl]azepane](/img/structure/B249035.png)

![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B249037.png)

![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)

![3-{[4-(3-Cyclopentylpropanoyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249048.png)

![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249051.png)